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Foreword: This document provides a comprehensive technical overview of the discovery,

development, and eventual discontinuation of bevasiranib sodium, a first-in-class small

interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular

degeneration (AMD). It is intended for researchers, scientists, and drug development

professionals, offering a detailed retrospective on the preclinical and clinical journey of this

pioneering RNAi agent.

Executive Summary
Bevasiranib sodium, formerly known as Cand5, was a synthetically designed siRNA targeting

the messenger RNA (mRNA) of vascular endothelial growth factor A (VEGF-A). The rationale

for its development was to inhibit the production of VEGF-A, a key mediator of angiogenesis

and vascular permeability, which are pathological hallmarks of wet AMD. Developed initially by

Acuity Pharmaceuticals and later by OPKO Health, bevasiranib represented a novel

therapeutic modality, moving the treatment paradigm from sequestering existing VEGF protein

to preventing its synthesis. Despite promising preclinical and early clinical results, the

development of bevasiranib was terminated during Phase III clinical trials due to a low

probability of meeting its primary endpoint. This whitepaper details the scientific and

developmental history of bevasiranib, from its mechanism of action to the final clinical studies.

Discovery and Corporate Development
Bevasiranib was discovered and initially developed by Acuity Pharmaceuticals, a company

founded in 2002 with a focus on ophthalmic diseases.[1][2] The compound, then named
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Cand5, was a product of the burgeoning field of RNA interference (RNAi) and represented one

of the first siRNAs to enter clinical development for an ocular indication.[2]

In March 2007, Acuity Pharmaceuticals merged with Froptix Corporation and eXegenics, Inc. to

form Opko Health, Inc.[3] This merger brought bevasiranib under the stewardship of Opko

Health, which continued its clinical development.[4] Opko Health advanced bevasiranib into

Phase III trials, a significant milestone for an RNAi therapeutic at the time.[4][5] However, in

March 2009, Opko Health announced the termination of the Phase III clinical program for

bevasiranib following a recommendation from the Independent Data Monitoring Committee

(IDMC).[6][7] The IDMC concluded that the trial was unlikely to meet its primary endpoint,

leading to the discontinuation of the drug's development.[6]

Mechanism of Action
Bevasiranib is a 21-nucleotide, double-stranded siRNA molecule designed to specifically target

the mRNA transcript of human VEGF-A.[8][9] Its therapeutic action is mediated through the

endogenous RNAi pathway.

The RNA Interference (RNAi) Pathway
Upon intravitreal administration, bevasiranib is intended to be taken up by retinal cells,

particularly the retinal pigment epithelium (RPE), a primary source of VEGF in the eye.[10]

Once inside the cell, the bevasiranib duplex is recognized and processed by the Dicer enzyme

complex, which removes the passenger (sense) strand. The remaining guide (antisense) strand

is then loaded into the RNA-induced silencing complex (RISC).[8][9] The guide strand directs

the RISC to bind to the complementary sequence on the VEGF-A mRNA. The endonuclease

activity of the Argonaute-2 component of RISC then cleaves the target mRNA, leading to its

degradation and a subsequent reduction in the synthesis of VEGF-A protein.[8][9]
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Bevasiranib's RNAi Mechanism of Action

Alternative Mechanism via Toll-Like Receptor 3 (TLR3)
Subsequent research has suggested that some of the anti-angiogenic effects of siRNAs,

including bevasiranib, may be mediated through a non-RNAi, sequence-independent

mechanism involving the activation of Toll-like receptor 3 (TLR3).[8][11] TLR3 is a pattern

recognition receptor that can recognize double-stranded RNA, leading to an innate immune

response and potentially apoptosis, which could contribute to the reduction of

neovascularization.[8][12] Studies in TLR3-deficient mice have shown a diminished anti-

angiogenic effect of VEGF-targeted siRNAs, suggesting a role for this pathway.[8]

Preclinical Development
Bevasiranib underwent a series of in vitro and in vivo preclinical studies to establish its proof-of-

concept, efficacy, and safety profile.

In Vitro Studies
Objective: To demonstrate the ability of bevasiranib to inhibit VEGF expression in human cell

lines.

Experimental Protocol:
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Cell Lines: Human embryonic kidney 293 (HEK293) cells and HeLa (cervical cancer) cells

were used.[8]

Hypoxia Induction: Cells were treated with desferrioxamine for 24 hours to chemically induce

hypoxia, which upregulates VEGF expression.[8]

siRNA Transfection: Cells were transfected with an anti-VEGF siRNA (hVEGF5 siRNA) or a

non-specific control siRNA.[8]

VEGF Quantification: The levels of VEGF protein in the cell culture media were likely

quantified using an enzyme-linked immunosorbent assay (ELISA). VEGF mRNA levels

would have been assessed using reverse transcription-polymerase chain reaction (RT-PCR).

Results: Treatment with the anti-VEGF siRNA significantly decreased hypoxia-induced VEGF

expression compared to cells treated with a non-specific siRNA or untreated hypoxic cells.[8]

In Vivo Studies
Objective: To evaluate the efficacy and safety of intravitreal bevasiranib in a primate model of

wet AMD.

Experimental Protocol:

Animal Model: Cynomolgus monkeys were used.[13]

CNV Induction: Choroidal neovascularization was induced by laser photocoagulation of the

macula.[13]

Treatment: Animals received a single intravitreal injection of bevasiranib at doses of 70 µg,

150 µg, or 350 µg, or a control vehicle.[13]

Efficacy Assessment: The area of CNV and the degree of vascular leakage were assessed

by fluorescein angiography at various time points post-injection.[13]

Results:
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Dose Group
Reduction in
CNV Area (vs.
Control)

P-value
Reduction in
Vascular
Leakage

P-value

70 µg >50% <0.0001
Dose-dependent

reduction
0.0007

150 µg >50% <0.0001
Dose-dependent

reduction
0.0007

350 µg >50% <0.0001
Dose-dependent

reduction
0.0007

Table 1: Efficacy of Bevasiranib in a Primate CNV Model.[13]

Bevasiranib significantly inhibited the growth of the neovascular area by over 50% at all doses

compared to the control group.[13] A significant, dose-dependent reduction in vascular leakage

was also observed.[13]

Objective: To determine the ocular distribution and pharmacokinetics of bevasiranib following a

single intravitreal injection.

Experimental Protocol:

Animal Model: Dutch-Belted rabbits were used.[10]

Radiolabeling: Bevasiranib was radiolabeled with tritium (³H).

Treatment: A single intravitreal injection of ³H-bevasiranib was administered at doses of 0.5

mg or 2.0 mg per eye.[10]

Sample Collection: Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid, etc.) were

collected at various time points up to 7 days post-injection.[10]

Analysis: Radioactivity in the tissues was measured to determine the concentration of

bevasiranib and its metabolites. A locked nucleic acid (LNA) assay was also used to detect

intact bevasiranib.[10]
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Results:

Tissue Half-life (t½)

Whole Eye 55.7 hours

Vitreous Fluid 30.0 hours

Table 2: Pharmacokinetic Parameters of Bevasiranib in Rabbit Eyes (0.5 mg dose).[10]

Following intravitreal injection, bevasiranib was distributed throughout the eye, with the highest

concentrations found in the vitreous, retina, and RPE.[10] The drug was confirmed to reach the

target tissues, including the RPE-choroid complex, largely intact.[10]
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Bevasiranib Preclinical Development Workflow

Clinical Development
Bevasiranib progressed through Phase I, II, and III clinical trials for wet AMD and also

underwent a Phase II trial for diabetic macular edema (DME).

Phase I Clinical Trial
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Objective: To assess the safety, tolerability, and preliminary efficacy of a single intravitreal

injection of bevasiranib in patients with wet AMD.

Experimental Protocol:

Study Design: Non-randomized, open-label, dose-escalation study.[13]

Patient Population: 15 patients with wet AMD.[13]

Treatment: Patients were assigned to one of five dosing groups: 0.1 mg, 0.33 mg, 1 mg, 1.5

mg, and 3 mg of bevasiranib administered as a single intravitreal injection.[13]

Endpoints: The primary endpoint was safety and tolerability. Efficacy was assessed as a

secondary endpoint.

Results: The Phase I trial demonstrated that bevasiranib was safe and well-tolerated at all

doses tested. Preliminary signs of efficacy were also observed, supporting advancement to

Phase II.[13] Detailed quantitative results from this study are not readily available in the public

domain.

Phase II Clinical Trials
Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with wet

AMD.

Experimental Protocol:

Study Design: Randomized, double-masked, dose-comparison study (The Acuity Cand5

Anti-VEGF RNAi Evaluation, or C.A.R.E. study).[14]

Patient Population: 129 patients with wet AMD, including those with rapidly progressing

lesions or who had failed previous treatments.[14]

Treatment: Three dose levels of bevasiranib (0.2 mg, 1.5 mg, and 3 mg) administered

intravitreally.[13]

Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included

changes in near vision, lesion size (CNV), and time to rescue therapy.[14]
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Results: The C.A.R.E. study showed that bevasiranib was safe and well-tolerated.[14] A dose-

related trend toward efficacy was observed across multiple endpoints.[14] However, specific

quantitative data from this trial have not been published in detail.[13]

Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with

diabetic macular edema.

Experimental Protocol:

Study Design: A pilot Phase II, multi-center, double-masked, randomized trial (The RNAi

Assessment of Cand5 in Diabetic Macular Edema, or R.A.C.E. study).[2]

Patient Population: 48 patients with DME.[15]

Treatment: Three escalating dose groups of bevasiranib administered as three monthly

injections.[15]

Endpoints: The primary endpoint was the change in optical coherence tomography (OCT)

thickness. Secondary endpoints included changes in visual acuity.[15]

Results:

Endpoint Mean Change After 3 Injections

OCT Thickness -8.9 µm (range -548 to +310 µm)

Visual Acuity +0.1 letters (range -39 to +21)

Table 3: Primary Endpoint Results from the R.A.C.E. Study.[15]

The primary endpoint of a significant change in OCT thickness was not met after three

injections.[15] However, a delayed effect was noted, with a significant reduction in OCT

thickness observed 4-8 weeks after the last injection, consistent with the drug's mechanism of

action of inhibiting new VEGF synthesis.[15]

Phase III Clinical Program

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.biospace.com/acuity-pharmaceuticals-reports-positive-initial-phase-ii-results-for-bevasiranib-cand5-in-wet-amd
https://www.biospace.com/acuity-pharmaceuticals-reports-positive-initial-phase-ii-results-for-bevasiranib-cand5-in-wet-amd
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661434/
https://www.researchgate.net/publication/249966898_Bevasiranib_for_the_Treatment_of_Wet_Age-Related_Macular_Degeneration
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://iovs.arvojournals.org/article.aspx?articleid=2387717
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To compare the safety and efficacy of bevasiranib as a maintenance therapy to

Lucentis® (ranibizumab) monotherapy in patients with wet AMD.

Experimental Protocol:

Study Design: A Phase III, randomized, double-masked, parallel-assignment study

(Combining Bevasiranib And Lucentis Therapy).[16][17]

Patient Population: Over 330 patients with wet AMD.[16]

Treatment Arms:

Bevasiranib every 8 weeks after three initial monthly injections of Lucentis®.[16]

Bevasiranib every 12 weeks after three initial monthly injections of Lucentis®.[16]

Lucentis® monotherapy every 4 weeks.[16]

Primary Endpoint: To demonstrate non-inferiority of bevasiranib maintenance therapy

compared to monthly Lucentis® in preventing vision loss.

Outcome: The COBALT study was terminated in March 2009. The IDMC determined that the

trial was unlikely to meet its primary endpoint.[6][7] While some activity was noted for

bevasiranib in combination with Lucentis®, it was not sufficient to demonstrate non-inferiority

as designed.[6]

A second Phase III study, the CARBON study, was planned to evaluate different doses of

bevasiranib as maintenance therapy following Lucentis® induction.[13] However, this study

was also terminated with the discontinuation of the bevasiranib program.

Conclusion and Future Perspectives
The development of bevasiranib sodium marked a pivotal moment in the history of RNAi

therapeutics, demonstrating the feasibility of advancing an siRNA drug into late-stage clinical

trials for a major ocular disease. The preclinical data strongly supported its mechanism of

action, showing significant inhibition of VEGF expression and neovascularization. Early clinical

trials suggested a favorable safety profile and hinted at clinical activity.
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However, the failure to meet the primary endpoint in the Phase III COBALT study led to the

discontinuation of its development. This outcome highlights several challenges inherent in

ocular drug development and specifically for RNAi therapeutics of that era, including:

Delayed Onset of Action: As bevasiranib inhibits the synthesis of new VEGF, its effect is not

immediate, unlike antibody-based therapies that sequester existing protein. This may have

contributed to the difficulty in demonstrating non-inferiority against a potent and rapidly acting

agent like ranibizumab.[13]

Drug Delivery and Potency: Achieving sufficient and sustained delivery of "naked" siRNA to

the target retinal cells to elicit a robust and durable therapeutic effect remains a significant

challenge.

Clinical Trial Design: The non-inferiority design against a highly effective monthly therapy set

a high bar for a maintenance therapy with a novel mechanism of action.

Despite its discontinuation, the bevasiranib program provided invaluable lessons for the field of

ocular RNAi therapeutics. It spurred further research into more stable siRNA chemistries,

advanced delivery systems, and a deeper understanding of the complexities of RNAi in the

eye, including off-target effects and interactions with the innate immune system. The story of

bevasiranib serves as a critical case study in the pioneering efforts to translate the promise of

RNA interference into a clinical reality for patients with retinal diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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